Crystallographic Structure Determination vs. Structural Failure of Direct Analog EC54
EC48 (CAS 1058712-24-5) is the only (E)-chalcone inhibitor for which a high-resolution co-crystal structure with Plasmodium falciparum falcipain-2 (FP-2) has been solved. The structure, deposited as PDB 6SSZ at 3.45 Å resolution, reveals that the inhibitor occupies a novel allosteric pocket at the rear of the substrate-binding cleft—the first observation of a small molecule bound at this site in any falcipain protease [1]. In direct contrast, the closely related analog EC54—which differs solely by its aryl substitution pattern and exhibits purely competitive inhibition—was subjected to identical co-crystallization trials under the same soaking conditions but yielded no usable crystallographic data, precluding any structural characterization of its binding mode [1]. This binary crystallographic outcome establishes EC48 as the only structurally validated reference compound for probing the FP-2 allosteric rear cleft.
| Evidence Dimension | Successful co-crystallization with falcipain-2 (FP-2) and structural resolution |
|---|---|
| Target Compound Data | Co-crystal structure solved: PDB 6SSZ, 3.45 Å resolution, two FP-2 copies per asymmetric unit both displaying bound EC48, RMSD Cα < 0.1 Å between copies |
| Comparator Or Baseline | EC54: co-crystallization attempted under identical soaking conditions; no usable crystallographic data obtained |
| Quantified Difference | Binary result—structure solved (EC48) vs. no structure (EC54); RMSD of FP-2 Cα atoms between copies < 0.1 Å demonstrates high structural consistency |
| Conditions | Recombinant mature FP-2 (C285A mutant for stability) expressed in E. coli BL21(DE3); crystals soaked with inhibitor; X-ray diffraction data collected and structure solved by molecular replacement |
Why This Matters
For structural biology laboratories and computational chemistry groups, only EC48 provides a crystallographically validated binding pose for structure-based drug design, fragment elaboration, or molecular dynamics simulations targeting the FP-2 allosteric rear cleft—purchasing an uncharacterized analog offers no structural guarantee.
- [1] Machin JM, Kantsadi AL, Vakonakis I. The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site. Malar J. 2019;18:388. doi:10.1186/s12936-019-3043-0; PDB: 6SSZ, doi:10.2210/pdb6SSZ/pdb View Source
